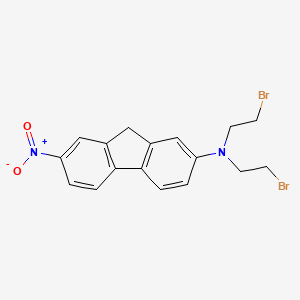
n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine: is a synthetic organic compound characterized by the presence of bromine, nitro, and amine functional groups attached to a fluorenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine typically involves the following steps:
Nitration of Fluorene: The initial step involves the nitration of fluorene to introduce a nitro group at the 7-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The next step involves the bromination of the nitrofluorene derivative to introduce bromoethyl groups. This can be done using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or secondary amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving nitro and bromo groups.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules such as proteins and DNA.
Medicine:
- Explored as a potential anticancer agent due to its ability to induce DNA damage in cancer cells.
- Evaluated for its use in targeted drug delivery systems.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Applied in the synthesis of dyes and pigments with specific optical properties.
Mechanism of Action
The mechanism of action of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine involves its interaction with cellular components, leading to various biological effects. The compound can:
Induce DNA Damage: The bromoethyl groups can alkylate DNA, leading to strand breaks and apoptosis in cancer cells.
Inhibit Enzymes: The nitro group can interact with enzyme active sites, inhibiting their activity and affecting cellular metabolism.
Generate Reactive Oxygen Species (ROS): The compound can undergo redox cycling, generating ROS that cause oxidative stress and cell death.
Comparison with Similar Compounds
n,n-Bis(2-bromoethyl)benzene-1,4-diamine: Similar structure but with a benzene core instead of a fluorenyl core.
n,n-Bis(2-bromoethyl)-4-nitroaniline: Similar structure but with a nitroaniline core.
Uniqueness:
- The presence of the fluorenyl core in n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine imparts unique electronic and steric properties, making it more effective in certain applications compared to its analogs.
- The combination of nitro, bromoethyl, and amine groups in a single molecule provides a versatile platform for chemical modifications and functionalization.
Properties
CAS No. |
6583-92-2 |
|---|---|
Molecular Formula |
C17H16Br2N2O2 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
N,N-bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H16Br2N2O2/c18-5-7-20(8-6-19)14-1-3-16-12(10-14)9-13-11-15(21(22)23)2-4-17(13)16/h1-4,10-11H,5-9H2 |
InChI Key |
OUHKYXLUHMOPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N(CCBr)CCBr)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















